molecular formula C12H12N4O3 B12645482 2-(2-Amino-4-ethylpyrimidin-5-yl)-5-nitrophenol CAS No. 42901-98-4

2-(2-Amino-4-ethylpyrimidin-5-yl)-5-nitrophenol

Cat. No.: B12645482
CAS No.: 42901-98-4
M. Wt: 260.25 g/mol
InChI Key: RXADCWGYNBCDPV-UHFFFAOYSA-N
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Description

NSC 171322 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its mechanism of action, and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 171322 involves several steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include multi-step organic synthesis, involving reactions such as condensation, cyclization, and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of NSC 171322 is scaled up using optimized synthetic routes that are cost-effective and efficient. Industrial methods often involve continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

NSC 171322 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 171322 are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of NSC 171322 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

NSC 171322 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to develop new compounds and materials.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: NSC 171322 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials, such as polymers or catalysts, and in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 171322 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Conclusion

NSC 171322 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

42901-98-4

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-(2-amino-4-ethylpyrimidin-5-yl)-5-nitrophenol

InChI

InChI=1S/C12H12N4O3/c1-2-10-9(6-14-12(13)15-10)8-4-3-7(16(18)19)5-11(8)17/h3-6,17H,2H2,1H3,(H2,13,14,15)

InChI Key

RXADCWGYNBCDPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C2=C(C=C(C=C2)[N+](=O)[O-])O)N

Origin of Product

United States

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